molecular formula C21H15ClN2O6S2 B11491379 5-[(4-chlorophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)-2-methylbenzenesulfonamide

5-[(4-chlorophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)-2-methylbenzenesulfonamide

Cat. No.: B11491379
M. Wt: 490.9 g/mol
InChI Key: YDCXCMZNXAGMMX-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a benzodioxol moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)-2-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride intermediate stage.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

5-[(4-chlorophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

    Medicine: It may serve as a lead compound in drug discovery, particularly for developing new therapeutic agents targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The cyano group and benzodioxol moiety may also contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. The exact molecular pathways involved depend on the specific biological context and target proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl and sulfonamide groups but lacks the cyano and benzodioxol moieties.

    N-(6-cyano-1,3-benzodioxol-5-yl)-2-methylbenzenesulfonamide: This compound includes the cyano and benzodioxol groups but does not have the chlorophenyl group.

Uniqueness

5-[(4-chlorophenyl)sulfonyl]-N-(6-cyano-1,3-benzodioxol-5-yl)-2-methylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H15ClN2O6S2

Molecular Weight

490.9 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-N-(6-cyano-1,3-benzodioxol-5-yl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C21H15ClN2O6S2/c1-13-2-5-17(31(25,26)16-6-3-15(22)4-7-16)9-21(13)32(27,28)24-18-10-20-19(29-12-30-20)8-14(18)11-23/h2-10,24H,12H2,1H3

InChI Key

YDCXCMZNXAGMMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC4=C(C=C3C#N)OCO4

Origin of Product

United States

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